molecular formula C10H10O4 B1673461 1,4-Diacetoxybenzene CAS No. 1205-91-0

1,4-Diacetoxybenzene

Cat. No.: B1673461
CAS No.: 1205-91-0
M. Wt: 194.18 g/mol
InChI Key: AKOGNYJNGMLDOA-UHFFFAOYSA-N
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Description

Hydroquinone diacetate, also known as 1,4-diacetoxybenzene, is an organic compound derived from hydroquinone. It is characterized by the presence of two acetoxy groups attached to a benzene ring in the para position. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroquinone diacetate can be synthesized through several methods:

Industrial Production Methods: Industrial production of hydroquinone diacetate often employs the acetylation of hydroquinone with acetic anhydride due to its efficiency and cost-effectiveness. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Hydroquinone diacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction of hydroquinone diacetate can yield hydroquinone, which is a valuable compound in the production of antioxidants and photographic developers.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used to replace the acetoxy groups under basic conditions.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinone

    Substitution: Various substituted hydroquinone derivatives

Scientific Research Applications

Hydroquinone diacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Hydroquinone diacetate is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential use in skin lightening formulations and as an antioxidant in pharmaceutical preparations.

    Industry: Hydroquinone diacetate is used in the production of polymers, resins, and photographic chemicals.

Mechanism of Action

The mechanism of action of hydroquinone diacetate involves the inhibition of the enzyme tyrosinase, which is crucial in the biosynthesis of melanin . By inhibiting this enzyme, hydroquinone diacetate reduces the production of melanin, leading to its use in skin lightening products. Additionally, its antioxidant properties help in preventing oxidative damage to cells and tissues.

Comparison with Similar Compounds

    Hydroquinone: The parent compound of hydroquinone diacetate, known for its use in skin lightening and as a photographic developer.

    1,4-Benzoquinone: An oxidized form of hydroquinone, used as an intermediate in organic synthesis.

    Pyrocatechol and Resorcinol: Other benzenediols with similar chemical properties but different substitution patterns.

Uniqueness: Hydroquinone diacetate is unique due to its dual acetoxy groups, which provide distinct reactivity compared to hydroquinone. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

(4-acetyloxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(11)13-9-3-5-10(6-4-9)14-8(2)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOGNYJNGMLDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30875905
Record name 1,4-Benzenediol, diacetate
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205-91-0
Record name 1,4-Diacetoxybenzene
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Record name Hydroquinone diacetate
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Record name 1,4-Diacetoxybenzene
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Record name 1,4-Benzenediol, 1,4-diacetate
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Record name 1,4-Benzenediol, diacetate
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Record name p-phenylene di(acetate)
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Record name HYDROQUINONE DIACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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